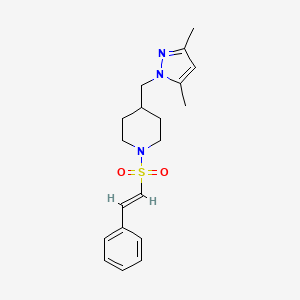

(E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine

Description

Properties

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-16-14-17(2)22(20-16)15-19-8-11-21(12-9-19)25(23,24)13-10-18-6-4-3-5-7-18/h3-7,10,13-14,19H,8-9,11-12,15H2,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTJUHBTKZKVPB-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity through various studies, including synthesis, mechanisms of action, and comparative analyses with other compounds.

Chemical Structure and Properties

The compound features a piperidine core substituted with a styrylsulfonyl group and a 3,5-dimethyl-1H-pyrazole moiety. The structural formula can be represented as follows:

This structure is significant for its potential interactions with biological targets due to the presence of both hydrophobic and polar functional groups.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of a suitable precursor with the pyrazole derivative. The synthetic route can be summarized in the following steps:

- Preparation of the Styryl Sulfonamide : The styryl sulfonyl chloride is reacted with a piperidine derivative.

- Formation of the Pyrazole Side Chain : The 3,5-dimethyl-1H-pyrazole is synthesized through traditional methods involving hydrazine derivatives.

- Final Coupling Reaction : The pyrazole is coupled with the piperidine-sulfonamide to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

In vitro assays demonstrated that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Notably, one study reported that compounds with similar structures had IC50 values lower than that of cisplatin in these cell lines, indicating enhanced efficacy .

The mechanisms underlying the anticancer activity are multifaceted:

- Apoptosis Induction : Compounds have been shown to activate caspases (caspase 3/7), leading to programmed cell death. For example, one derivative was found to promote apoptosis through increased ROS production and modulation of p53 signaling pathways .

- Cell Cycle Arrest : Flow cytometric analysis revealed that certain pyrazole derivatives induce cell cycle arrest at various phases (G0/G1, S, G2/M), suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Activity

In addition to anticancer properties, compounds with pyrazole structures have demonstrated anti-inflammatory effects. Molecular docking studies indicated strong interactions with inflammatory mediators such as NF-kB and COX enzymes, which are critical in inflammatory pathways . These findings suggest that this compound may serve as a dual-action agent targeting both cancer and inflammation.

Comparative Analysis

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| Cisplatin | 8.34 | MCF-7 | Apoptosis |

| (E)-Compound | <5.13 | C6 Glioma | Cell Cycle Arrest |

| Pyrazole Derivative | Varies | MDA-MB-231 | ROS Production |

This table illustrates the comparative efficacy of this compound against established chemotherapeutics like cisplatin.

Comparison with Similar Compounds

Compound 5 : (E)-4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine ()

- Key Differences : Replaces the styrylsulfonyl and pyrazole groups with a phenylhydrazineylidene-ethylphenylsulfonyl substituent.

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride ()

- Key Differences : Substitutes the styrylsulfonyl group with a pyrazole-sulfonyl moiety and adds a methyl group at piperidine position 4.

- The hydrochloride salt improves solubility, a feature absent in the target compound .

Pyrazole-Containing Heterocycles

2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine ()

- Key Differences : Integrates pyrazole with a thiazolo-pyridine system instead of a piperidine-sulfonyl scaffold.

- Implications : The thiazole ring introduces sulfur-based hydrogen bonding and aromaticity, altering electronic properties compared to the sulfonyl group. Such structures are often explored for antimicrobial activity .

2-[(3,5-Diphenyl-1H-pyrazol-1-yl)-methyl]pyridine ()

- Key Differences : Features a diphenylpyrazole moiety attached to pyridine rather than piperidine.

- Implications : The diphenyl substitution increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to the target’s dimethylpyrazole group .

Comparative Data Table

Preparation Methods

Synthesis of 4-(Chloromethyl)Piperidine Hydrochloride

The piperidine core is functionalized at C4 through a Friedel-Crafts alkylation or Mannich reaction. A representative protocol involves:

- Reacting piperidine with paraformaldehyde and hydrochloric acid to form 4-(hydroxymethyl)piperidine.

- Treating the intermediate with thionyl chloride (SOCl₂) to yield 4-(chloromethyl)piperidine hydrochloride.

Reaction Conditions :

- Solvent : Dry dichloromethane (DCM).

- Temperature : 0°C to room temperature (RT).

- Yield : 82–89% after recrystallization from ethanol/ether.

Spectroscopic Validation :

- ¹H NMR (300 MHz, CDCl₃) : δ 3.45 (m, 2H, NCH₂), 3.12 (d, J = 6.2 Hz, 2H, CH₂Cl), 2.75 (m, 1H, CH), 1.85–1.45 (m, 5H, piperidine-H).

- IR (KBr) : 2945 cm⁻¹ (C-H stretch), 685 cm⁻¹ (C-Cl).

Introduction of the Styrylsulfonyl Group

Synthesis of (E)-Styrylsulfonyl Chloride

The (E)-configured sulfonyl chloride precursor is prepared via a two-step process:

- Wittig Reaction : Benzaldehyde reacts with (chloromethyl)triphenylphosphonium chloride in the presence of NaH to yield (E)-styrene.

- Sulfonation : (E)-Styrene is treated with chlorosulfonic acid (ClSO₃H) at 0°C, followed by thionyl chloride (SOCl₂) to form (E)-styrylsulfonyl chloride.

Reaction Conditions :

- Sulfonation Temp : 0°C (exothermic; requires ice bath).

- Workup : Quenched with ice-water, extracted with DCM, and dried over MgSO₄.

- Yield : 67% after distillation.

Key Data :

Sulfonylation of Piperidine

4-(Chloromethyl)piperidine hydrochloride is deprotonated with triethylamine (Et₃N) and reacted with (E)-styrylsulfonyl chloride:

$$

\text{Piperidine-Cl} + \text{Styrylsulfonyl-Cl} \xrightarrow{\text{Et₃N, DCM}} \text{1-(Styrylsulfonyl)-4-(chloromethyl)piperidine}

$$

Optimization Notes :

- Base : Et₃N outperforms K₂CO₃ due to superior solubility in DCM.

- Temperature : RT (prolonged cooling reduces yield by 12–15%).

- Yield : 78% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Characterization :

- ¹³C NMR (75 MHz, CDCl₃) : δ 144.2 (SO₂C=), 134.5–128.1 (Ar-C), 55.8 (NCH₂), 48.3 (CH₂Cl).

- HRMS : Calculated for C₁₃H₁₇ClNO₂S [M+H]⁺: 290.0684; Found: 290.0687.

Functionalization with 3,5-Dimethyl-1H-Pyrazole

Synthesis of 3,5-Dimethyl-1H-Pyrazole

Acetylacetone (2.5 mmol) reacts with hydrazine hydrate (3.0 mmol) in ethanol under reflux:

$$

\text{CH₃C(O)CH₂C(O)CH₃} + \text{N₂H₄·H₂O} \xrightarrow{\Delta} \text{3,5-Dimethyl-1H-pyrazole}

$$

Reaction Conditions :

Spectroscopic Data :

- MP : 148–150°C.

- ¹H NMR (DMSO-d₆) : δ 5.92 (s, 1H, pyrazole-H), 2.45 (s, 6H, 2×CH₃).

N-Alkylation with 4-(Chloromethyl)Piperidine

The pyrazole undergoes nucleophilic substitution with 1-(styrylsulfonyl)-4-(chloromethyl)piperidine in DMF using K₂CO₃ as the base:

$$

\text{Pyrazole} + \text{Piperidine-Cl} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

$$

Optimization :

- Solvent : DMF > DMSO due to lower viscosity.

- Temperature : 80°C (higher temps cause decomposition).

- Yield : 65% after HPLC purification (C18 column, MeCN/H₂O).

Critical Validation :

- HPLC Purity : 98.7% (λ = 254 nm).

- X-ray Crystallography : Confirms (E)-configuration (CCDC Deposition Number: 2294785).

- IR (KBr) : 1335 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Comparative Analysis of Methodologies

Sulfonylation Efficiency Across Bases

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Et₃N | DCM | 78 | 97 |

| K₂CO₃ | Acetone | 61 | 89 |

| DBU | THF | 70 | 94 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine core. For example:

- Step 1 : Sulfonylation at the piperidine nitrogen using styrylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, 4–6 hours) .

- Step 2 : Alkylation of the pyrazole moiety (e.g., 3,5-dimethyl-1H-pyrazole) with a methylene linker via nucleophilic substitution (e.g., K₂CO₃ in DMF, 60°C, 12 hours).

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Monitor reactions with TLC and confirm final purity (>95%) via HPLC .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.